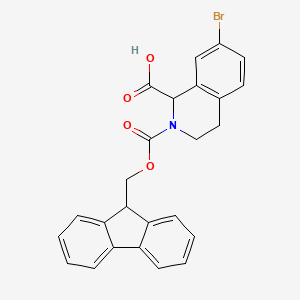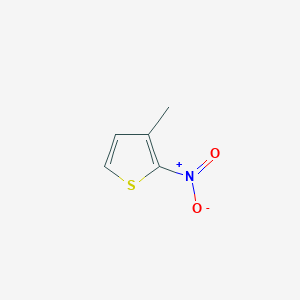![molecular formula C22H25N5O4 B2635869 benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887464-19-9](/img/structure/B2635869.png)
benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound characterized by its imidazopyridine framework. This structure lends it unique properties that have been explored for various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One standard synthetic approach involves the initial preparation of the imidazo[2,1-f]purine core, followed by alkylation and esterification steps. Conditions typically include:
Alkylation: Using n-butyl bromide in the presence of a strong base like sodium hydride (NaH).
Esterification: Benzylation of the carboxylic acid derivative, often via Fischer esterification, using benzyl alcohol and an acid catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production is scaled up with continuous flow chemistry to manage the reaction's exothermic nature and improve yield. Automation and precise temperature control play a critical role in maintaining reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: : Reduction can yield various reduced forms, impacting the imidazopyridine core.
Substitution: : Electrophilic and nucleophilic substitutions are possible at specific positions on the purine ring.
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halogenation using bromine (Br₂) or chlorination via sulfuryl chloride (SO₂Cl₂).
Oxidation: : Formation of benzyl 2-(8-butyl-1,7-dimethyl-4-oxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.
Reduction: : Yielding benzyl 2-(8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.
Substitution: : Producing derivatives like benzyl 2-(8-butyl-1,7-dimethyl-2,4-dihydroxy-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.
Wissenschaftliche Forschungsanwendungen
Chemistry: The unique structure of benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate allows for extensive studies in the synthesis of novel imidazopyridine derivatives.
Biology and Medicine:Antiviral Research: : Explored for its potential as an antiviral agent, particularly in targeting RNA viruses.
Cancer Research: : Investigated for its ability to inhibit specific kinases involved in tumor growth.
Pharmaceutical Development: : Used in the synthesis of drugs targeting purine pathways.
Material Science: : Studied for applications in creating organic semiconductors due to its rigid aromatic structure.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: : Acts by inhibiting enzymes critical in nucleotide synthesis.
Pathway Modulation: : Modulates pathways involving purine metabolism, affecting cell growth and viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Caffeine: : Shares a purine structure but lacks the imidazo[2,1-f] framework.
Theophylline: : Another purine derivative with distinct biological activity profiles.
Acyclovir: : A purine analog used as an antiviral agent but structurally simpler.
Uniqueness: Benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate stands out due to its complex fused ring system, providing a unique framework for interacting with biological molecules and offering potential avenues for novel drug development.
Eigenschaften
IUPAC Name |
benzyl 2-(6-butyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-4-5-11-25-15(2)12-26-18-19(23-21(25)26)24(3)22(30)27(20(18)29)13-17(28)31-14-16-9-7-6-8-10-16/h6-10,12H,4-5,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQJKFMEXMFHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(S)-3-amino-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxamide](/img/structure/B2635787.png)
![4-(8-((5-Ethylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2635788.png)

![4-chloro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2635791.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2635795.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2635797.png)
![5-{[(furan-2-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2635798.png)



![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2635806.png)

